Isoeugenol acetate

Catalog No.
S562325
CAS No.
93-29-8
M.F
C12H14O3
M. Wt
206.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoeugenol acetate

CAS Number

93-29-8

Product Name

Isoeugenol acetate

IUPAC Name

[2-methoxy-4-[(E)-prop-1-enyl]phenyl] acetate

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C12H14O3/c1-4-5-10-6-7-11(15-9(2)13)12(8-10)14-3/h4-8H,1-3H3/b5-4+

InChI Key

IUSBVFZKQJGVEP-SNAWJCMRSA-N

SMILES

CC=CC1=CC(=C(C=C1)OC(=O)C)OC

Solubility

Insoluble in water, soluble in oil
soluble (in ethanol)

Synonyms

2-methoxy-4-prop-1-enylphenyl acetate, Isoeugenol acetate, Isoeugenyl acetate

Canonical SMILES

CC=CC1=CC(=C(C=C1)OC(=O)C)OC

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OC(=O)C)OC

Antimicrobial Activity:

Some studies have investigated the potential of Acetylisoeugenol for its antimicrobial properties. A 2009 study published in "Natural Product Communications" found that the compound exhibited antibacterial activity against various foodborne pathogens []. However, further research is needed to understand the mechanisms of action and potential applications in food preservation.

Antioxidant Properties:

Limited research suggests that Acetylisoeugenol might possess antioxidant properties. A 2012 study published in "Food and Chemical Toxicology" reported that the compound exhibited free radical scavenging activity in cell cultures []. However, further studies are needed to confirm these findings and explore the potential implications for human health.

Other Potential Applications:

There are scattered reports mentioning the investigation of Acetylisoeugenol for various other applications, including:

  • Antifungal activity: A 2011 study published in "Mycologia" reported antifungal activity against some fungal strains [].
  • Cytotoxic effects: Some studies have reported cytotoxic effects of Acetylisoeugenol on cancer cell lines [, ]. However, these studies are preliminary and further research is needed to understand the mechanisms and potential implications for cancer treatment.

Isoeugenol acetate, also known as acetyl isoeugenol, is an organic compound with the molecular formula C12H14O3C_{12}H_{14}O_3 and a molar mass of 206.24 g/mol. It appears as white granular crystals and possesses a fruity-scented ester aroma reminiscent of cloves. The compound has a melting point ranging from 79 to 81 °C and a boiling point of approximately 283 °C. It is soluble in ethanol, ether, and chloroform, but is nearly insoluble in glycerin and water . Isoeugenol acetate is often used in the fragrance industry due to its aromatic properties and is classified as an irritant .

Research on the mechanism of action of acetylisoeugenol is ongoing. Some studies suggest potential interactions with enzymes like cholinesterase and alpha-amylase, but more investigation is needed to understand its specific biological effects [].

Typical of esters:

  • Hydrolysis: This reaction occurs when isoeugenol acetate reacts with water, typically in the presence of an acid or base, leading to the formation of isoeugenol and acetic acid.
  • Esterification: The synthesis of isoeugenol acetate itself involves the reaction between isoeugenol and acetic anhydride or acetic acid, where an acetyl group replaces a hydroxyl group on the phenolic structure.
  • Oxidation: Under certain conditions, isoeugenol acetate can be oxidized to form other derivatives, potentially altering its biological activity and fragrance profile.

Isoeugenol acetate exhibits notable biological activities:

  • Allergenicity: It has been identified as a contact allergen, particularly among individuals sensitized to isoeugenol. Studies indicate that approximately one-third of individuals who are sensitized to isoeugenol may also react positively to isoeugenyl acetate during patch testing .
  • Metabolism: Isoeugenyl acetate is metabolized in the skin to yield isoeugenol, which may contribute to its allergenic potential. This metabolic conversion raises concerns regarding its use in cosmetic products .

The synthesis of isoeugenol acetate typically involves the following methods:

  • Acetylation Reaction: A common method involves heating isoeugenol with acetic anhydride for several hours. The reaction produces isoeugenol acetate along with acetic acid as a byproduct. The product can be purified through recrystallization from ethanol .
  • Sonochemistry: Recent studies have explored sonochemical methods for the acetylation of eugenol and its derivatives, including isoeugenol. This technique utilizes ultrasound to enhance reaction rates and yields .

Isoeugenol acetate finds diverse applications:

  • Fragrance Industry: It is widely used in perfumes and personal care products due to its pleasant aroma, which resembles that of cloves with floral undertones. It serves both as a fragrance component and as a fixative .
  • Flavoring Agent: The compound is utilized in food products to impart flavors reminiscent of fruits and spices. Regulatory guidelines allow its use within specified limits in various food items .
  • Cosmetics: Due to its aromatic properties, it is incorporated into soaps and other cosmetic formulations, although caution is advised due to its potential allergenic effects .

Research has shown that isoeugenyl acetate can interact with other compounds in ways that may affect its safety profile:

  • Cross-Reactivity: Individuals sensitized to isoeugenol may experience allergic reactions upon exposure to isoeugenyl acetate due to structural similarities between these compounds. Studies indicate significant cross-reactivity among various derivatives of isoeugenol .
  • Perfume Composition Analysis: Investigations into perfume formulations have revealed that many products contain both isoeugenol and isoeugenyl acetate, highlighting their prevalence in consumer goods and potential for eliciting allergic responses in sensitive individuals .

Isoeugenol acetate shares structural similarities with several related compounds. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
IsoeugenolC₁₂H₁₄O₂Parent compound; known allergen; clove-like aroma.
EugenolC₁₁H₁₄O₂Similar aromatic profile; used in dental products; less allergenic than isoeugenol.
Isoeugenyl benzoateC₁₅H₁₈O₃Fragrance component; structurally related; also allergenic.
Isoeugenyl phenylacetateC₁₄H₁₈O₃Used in fragrances; shows cross-reactivity with other derivatives.
Isoeugenyl methyl etherC₁₂H₁₄O₂Ether derivative; lower allergenic potential compared to esters like isoeugenyl acetate.

Uniqueness

Isoeugenol acetate's unique characteristics stem from its specific structure that allows it to function effectively both as a fragrance component and as a potential allergen. Its ability to be metabolized into isoeugenol further complicates its safety profile compared to other similar compounds.

Physical Description

White crystals; spicy, clove-like aroma

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Exact Mass

206.094294304 g/mol

Monoisotopic Mass

206.094294304 g/mol

Heavy Atom Count

15

Appearance

Powder

UNII

7XK69TOK59

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1583 of 1646 companies (only ~ 3.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

5912-87-8
93-29-8

Wikipedia

(E)-isoeugenyl acetate

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Phenol, 2-methoxy-4-(1-propen-1-yl)-, 1-acetate: ACTIVE

Dates

Modify: 2023-08-15

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